
Ohmtpb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ohmtpb, also known as 2-(4-hydroxyphenyl)-6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl) pyridine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Ohmtpb is a pyridine derivative that has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of Ohmtpb is not fully understood. However, it has been reported to act through various pathways, including the inhibition of oxidative stress, the modulation of inflammatory responses, and the regulation of cell signaling pathways. Ohmtpb has also been reported to interact with various receptors and enzymes, including the NMDA receptor, acetylcholinesterase, and monoamine oxidase.
Biochemical and Physiological Effects:
Ohmtpb has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of various diseases. Ohmtpb has also been reported to improve cognitive function and memory in animal models. In addition, Ohmtpb has been reported to have anticancer properties and has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ohmtpb has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Ohmtpb is also soluble in various solvents, which makes it easy to use in various experimental setups. However, Ohmtpb has limitations in terms of its toxicity and potential side effects. Therefore, it should be used with caution in lab experiments.
Orientations Futures
There are several future directions for the study of Ohmtpb. One direction is to further explore its potential therapeutic properties in various diseases, including neurodegenerative diseases and cancer. Another direction is to investigate its mechanism of action and its interactions with various receptors and enzymes. Additionally, future studies can focus on optimizing the synthesis method of Ohmtpb to improve its yield and purity.
Méthodes De Synthèse
Ohmtpb can be synthesized using various methods, including the condensation reaction of Ohmtpbacetyl-4-methylpyridine and 4-hydroxybenzaldehyde in the presence of ammonium acetate. Another method involves the reaction of Ohmtpbacetylpyridine and 4-hydroxybenzaldehyde in the presence of sodium hydroxide and ammonium acetate. These methods have been reported in scientific literature and have resulted in high yields of Ohmtpb.
Applications De Recherche Scientifique
Ohmtpb has shown potential therapeutic properties in various scientific studies. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. Ohmtpb has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In addition, Ohmtpb has been reported to have anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
Numéro CAS |
156382-50-2 |
|---|---|
Nom du produit |
Ohmtpb |
Formule moléculaire |
C16H28O5 |
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
2-[(2S,6R,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol |
InChI |
InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1 |
Clé InChI |
BCUBFQJBIVOSFG-QXRAWODBSA-N |
SMILES isomérique |
C[C@]12C(C[C@H]3CCC[C@H](C3([C@H](O1)OC)OO2)CCO)(C)C |
SMILES |
CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
SMILES canonique |
CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
Synonymes |
octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin OHMTPB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





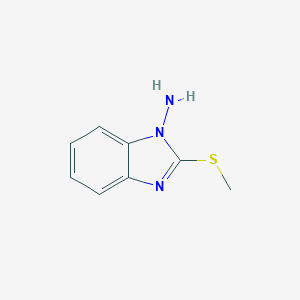
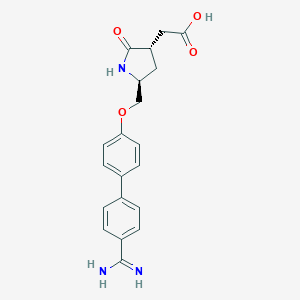

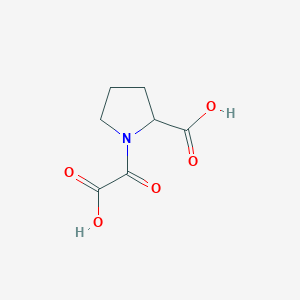
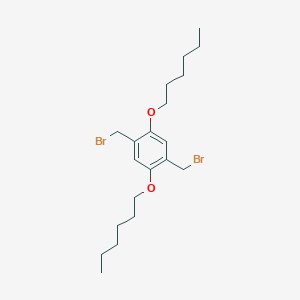

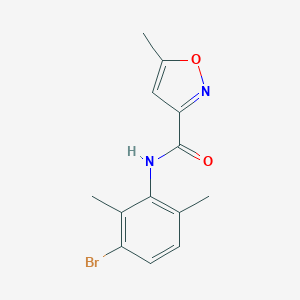


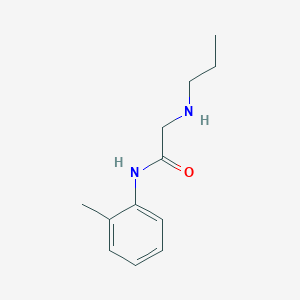
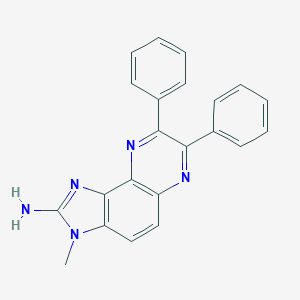
![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)